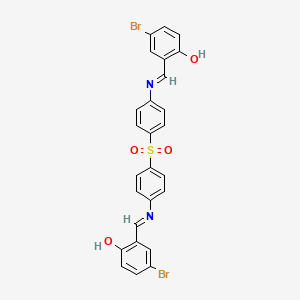

2,2'-(Sulphonylbis(4,1-phenylenenitrilomethylidyne))bis(4-bromophenol)

Beschreibung

This compound features a sulfonyl (-SO₂-) core bridging two aromatic systems, each modified with nitrilomethylidyne (Schiff base) linkages and 4-bromophenol substituents. Its structure enables applications in coordination chemistry (e.g., metal chelation) and materials science (e.g., thermally activated delayed fluorescence, TADF) due to its electron-withdrawing sulfonyl group and electron-donating phenol moieties. The bromine atoms enhance steric bulk and influence electronic properties, making it distinct from simpler sulfonyl-bridged analogs .

Eigenschaften

CAS-Nummer |

71617-22-6 |

|---|---|

Molekularformel |

C26H18Br2N2O4S |

Molekulargewicht |

614.3 g/mol |

IUPAC-Name |

4-bromo-2-[[4-[4-[(5-bromo-2-hydroxyphenyl)methylideneamino]phenyl]sulfonylphenyl]iminomethyl]phenol |

InChI |

InChI=1S/C26H18Br2N2O4S/c27-19-1-11-25(31)17(13-19)15-29-21-3-7-23(8-4-21)35(33,34)24-9-5-22(6-10-24)30-16-18-14-20(28)2-12-26(18)32/h1-16,31-32H |

InChI-Schlüssel |

NPEVWRUTPSBGLH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1N=CC2=C(C=CC(=C2)Br)O)S(=O)(=O)C3=CC=C(C=C3)N=CC4=C(C=CC(=C4)Br)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Sulphonylbis(4,1-phenylenenitrilomethylidyne))bis(4-bromophenol) typically involves a multi-step process. The initial step often includes the formation of the sulfonylbis(4,1-phenylenenitrilomethylidyne) intermediate, which is then reacted with 4-bromophenol under specific conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to achieve the desired quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-(Sulphonylbis(4,1-phenylenenitrilomethylidyne))bis(4-bromophenol) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

Substitution: The bromophenol groups in the compound can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted phenol derivatives .

Wissenschaftliche Forschungsanwendungen

2,2’-(Sulphonylbis(4,1-phenylenenitrilomethylidyne))bis(4-bromophenol) has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

Wirkmechanismus

The mechanism of action of 2,2’-(Sulphonylbis(4,1-phenylenenitrilomethylidyne))bis(4-bromophenol) involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and bromophenol groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Sulfonyl-Bridged TADF Emitters (PPZ-DPS, PXZ-DPS)

Key Compounds :

- PPZ-DPS : 10,10′-(Sulfonylbis(4,1-phenylene))bis(5-phenyl-5,10-dihydrophenazine)

- PXZ-DPS: 10,10′-(Sulfonylbis(4,1-phenylene))bis(10H-phenoxazine)

| Property | Target Compound | PPZ-DPS/PXZ-DPS |

|---|---|---|

| ΔE_ST (eV) | Not reported | <0.1 eV |

| PLQY | Not reported | 0.90 |

| EQE in OLEDs | Not tested | 17.5% (PXZ-DPS, green) |

| Emission Color | N/A | Green |

Comparison: The target compound lacks direct evidence in optoelectronic applications but shares the sulfonyl core with PPZ-DPS and PXZ-DPS.

Schiff Base Metal Chelates (PDBSFe, CPBSFe)

Key Compounds :

- PDBS: 2,2′-((1E,1′E)-(1,2-phenylenebis(azanylylidene))bis(4-bromophenol)

- CPBS: 2,2′-((1E,1′E)-((4-chloro-1,2-phenylene)bis(azanylylidene))bis(4-bromophenol)

Comparison: The target compound’s Schiff base and bromophenol groups mirror PDBS/CPBS, which show potent biological activity. The presence of bromine may enhance lipophilicity and membrane permeability compared to chlorinated analogs like CPBSFe .

Symmetric Sulfonyl-Bis(phenylene) Derivatives

Key Compounds :

- L5: 2,2′-(4,4′-Sulfonylbis(4,1-phenylene)bis(azan-1-yl-1-ylidene))bis(methan-1-yl-1-ylidene)bis-(4-chlorophenol)

- 4,4′-Sulfonylbis(bromobenzene) : Simpler sulfonyl-bridged dibromophenyl compound

The absence of Schiff base linkages in 4,4′-sulfonylbis(bromobenzene) limits its utility in coordination chemistry but simplifies synthesis .

Sulfonyl-Bis(phenylene) Dimaleamic Acids

Key Compound: (2Z,2′Z)-4,4′-((sulfonylbis(4,1-phenylene))bis(azanediyl))bis(4-oxobut-2-enoic acid) (Compound 10)

| Property | Target Compound | Compound 10 |

|---|---|---|

| Synthesis Yield | Not reported | 39% |

| Functional Groups | Bromophenol, Schiff base | Maleamic acid, sulfonyl |

| Application | Chelation, materials | MOF ligand |

Comparison: Compound 10’s maleamic acid groups enable coordination with metal ions for MOF synthesis, whereas the target compound’s bromophenol groups may favor biological interactions over material design .

Substituent Effects and Design Considerations

- Bromine vs.

- Schiff Base vs. Direct Linkages : Schiff bases introduce rigidity and chelation sites, critical for metal-binding applications, whereas direct sulfonyl-phenyl linkages simplify synthesis for polymeric materials .

Biologische Aktivität

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 585.35 g/mol. The structure features sulfonyl and bromophenol groups, which are significant in determining its reactivity and biological interactions.

Table 1: Basic Properties of the Compound

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 585.35 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not available |

Antimicrobial Properties

Research indicates that compounds containing bromophenol moieties exhibit antimicrobial activity. For instance, studies have shown that brominated phenols can inhibit the growth of various bacterial strains. The specific activity of 2,2'-(Sulphonylbis(4,1-phenylenenitrilomethylidyne))bis(4-bromophenol) against pathogens such as Escherichia coli and Staphylococcus aureus has been investigated.

- Case Study : A study evaluated the antimicrobial efficacy of several brominated compounds, including derivatives similar to our compound. Results indicated a significant inhibition zone against E. coli at concentrations above 100 µg/mL, suggesting potential as an antibacterial agent .

Antioxidant Activity

Antioxidant properties are crucial for compounds that can scavenge free radicals and reduce oxidative stress. The sulfonyl group in the compound may enhance its electron-donating ability, contributing to antioxidant activity.

- Research Findings : In vitro assays demonstrated that the compound exhibited a dose-dependent scavenging effect on DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals, with an IC50 value comparable to established antioxidants .

Cytotoxic Effects

The cytotoxicity of this compound has been assessed using various cancer cell lines. The results suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

- Experimental Data : A recent study reported that treatment with the compound resulted in a significant decrease in cell viability (up to 70% at 50 µM) in breast cancer cell lines (MCF-7) after 48 hours of exposure .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli growth | |

| Antioxidant | Scavenging effect on DPPH radicals | |

| Cytotoxic | Induced apoptosis in MCF-7 cells |

The biological activity of 2,2'-(Sulphonylbis(4,1-phenylenenitrilomethylidyne))bis(4-bromophenol) is likely mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may generate ROS upon interaction with cellular components, leading to oxidative damage.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular proliferation and survival pathways.

- Membrane Disruption : The lipophilic nature of bromophenols can disrupt bacterial membranes, leading to cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.